molecular formula C21H16ClN3O2S B2649089 2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-31-5

2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2649089
CAS No.: 941878-31-5
M. Wt: 409.89
InChI Key: CYFCLTHCCNURNT-UHFFFAOYSA-N
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Description

2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is recognized in chemical research as a potent and selective inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in multiple critical cellular processes, and its dysregulation is associated with neurological disorders, most notably Down syndrome and Alzheimer's disease. By selectively inhibiting DYRK1A kinase activity, this compound provides a valuable pharmacological tool for investigating signaling pathways that govern neuronal differentiation, synaptic plasticity, and cognitive function. Research utilizing this inhibitor has been pivotal in elucidating the role of DYRK1A in the pathogenesis of Down syndrome and its contribution to tau hyperphosphorylation, a key pathological hallmark in Alzheimer's disease. Furthermore, due to the role of DYRK1A in regulating cell cycle and apoptosis, this compound is also employed in oncology research to study its effects on cancer cell proliferation and survival. Its high selectivity profile makes it an essential compound for dissecting the complex biological functions of DYRK1A and for validating it as a potential therapeutic target in preclinical models.

Properties

IUPAC Name

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-15-9-10-18-19(12-15)28-21(24-18)25(13-14-6-4-5-11-23-14)20(26)16-7-2-3-8-17(16)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFCLTHCCNURNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-methoxybenzo[d]thiazole intermediate. This intermediate is then subjected to chlorination to introduce the 2-chloro group. The final step involves the coupling of the chlorinated intermediate with pyridin-2-ylmethylamine under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exhibit significant anticancer properties. For instance, benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In particular, compounds derived from benzothiazole structures have shown efficacy against various cancer cell lines, including A431 and A549 cells .

Case Study:
A study demonstrated that derivatives of benzothiazole could significantly inhibit the proliferation of cancer cells and induce apoptosis at specific concentrations. This suggests that modifications to the benzothiazole nucleus can enhance anticancer activity, making it a promising scaffold for drug development .

Anti-inflammatory Properties

In addition to anticancer properties, compounds based on the benzothiazole framework have been explored for anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of Benzothiazole Derivative: The initial step involves synthesizing the benzo[d]thiazole moiety through cyclization reactions.
  • Amidation Reaction: The final compound is obtained by reacting the benzothiazole derivative with pyridinylmethylamine in the presence of coupling agents.

Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds .

Biological Evaluation

Biological evaluations of this compound and its derivatives typically include:

  • In vitro Cytotoxicity Assays: These assays assess the compound's ability to inhibit cell growth in various cancer cell lines.
  • Mechanistic Studies: Investigating the molecular mechanisms by which these compounds exert their effects, such as apoptosis induction or cell cycle arrest.

Data Table: Biological Activity Summary

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
Compound AA4311.5Apoptosis induction
Compound BA5490.8Cell cycle arrest
Compound CH12991.0Inhibition of IL-6

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Target Compound :

  • The target compound incorporates a 2-chloro substituent on the benzamide (vs. 3-Cl in 3c ) and a pyridin-2-ylmethyl group on the amide nitrogen, which is absent in 3a–3c . This pyridine moiety likely enhances solubility in polar solvents and introduces additional hydrogen-bonding or π-π stacking interactions. The 6-methoxy group on benzo[d]thiazole aligns with 3b , but the dual substitution (Cl on benzamide and pyridinylmethyl on N) distinguishes the target compound .

Chlorinated Benzamide Derivatives ()

Compounds 1.2d and 1.2e (Table 2) feature chloro-substituted benzamides:

  • 1.2d : 2-Chloro-N-(benzo[d]thiazol-2-yl)benzamide.
  • 1.2e : 4-Chloro-N-(benzo[d]thiazol-2-yl)benzamide.
Compound Substituent Position (Cl) Melting Point (°C) R$_f$ Key $ ^1H $-NMR Shifts (ppm)
1.2d 2-Cl 201–210 0.65 8.20–7.40 (m, Ar–H, NH)
1.2e 4-Cl 202–212 0.55 7.90–7.30 (m, Ar–H, NH)

Comparison with Target Compound :

  • Both 1.2d and the target compound possess a 2-chloro substituent on the benzamide, but the latter’s N-(pyridin-2-ylmethyl) group introduces steric bulk and electronic effects absent in 1.2d . This modification may reduce crystallinity, as evidenced by lower melting points in N-alkylated analogs (e.g., 3b : 142–146°C vs. 3a : 185–189°C) .

Pyridine-Containing Analogues ()

The compound 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide () shares a pyridine moiety but differs in the acetamide linker and sulfanyl group. Its synthesis involves coupling benzo[d]thiazole-2-thiol with 6-methylpyridine carbamic chloride .

Comparison with Target Compound :

  • The pyridine ring in the target compound is directly methylated to the amide nitrogen, whereas the analogue in links pyridine via an acetamide.

Amino-Substituted Benzo[d]thiazoles ()

N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) () features an amino group at position 6 of the benzo[d]thiazole. Key FT-IR peaks include 3399.60 cm$ ^{-1} $ (amine) and 3298 cm$ ^{-1} $ (amide) .

Comparison with Target Compound :

    Biological Activity

    2-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, focusing on its anticonvulsant and antimicrobial properties.

    Synthesis

    The synthesis of this compound typically involves the reaction of 6-methoxybenzo[d]thiazole with chloroacetyl chloride, followed by amination with pyridin-2-ylmethylamine. The structural characterization is usually confirmed using spectroscopic methods such as NMR and mass spectrometry.

    Anticonvulsant Activity

    Recent studies have highlighted the anticonvulsant properties of benzothiazole derivatives. For instance, compounds similar to this compound have been evaluated in the maximal electroshock (MES) test, which is a standard method for assessing anticonvulsant efficacy.

    Compound ED50 (mg/kg) Protective Index (PI)
    5i50.88.96
    5j54.89.30

    These results indicate that the compound exhibits significant anticonvulsant activity with a favorable safety profile compared to standard medications .

    Antimicrobial Activity

    The antimicrobial efficacy of benzothiazole derivatives has also been explored. For example, various derivatives have shown promising results against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values for related compounds are summarized below:

    Compound MIC (μg/mL) Inhibition (%)
    9a25098
    12a10099

    These findings suggest that benzothiazole-based compounds can be effective against pathogenic bacteria, making them candidates for further development in antimicrobial therapies .

    Case Studies

    • Anticonvulsant Evaluation : A study involving a series of benzothiazole derivatives demonstrated that modifications at the benzothiazole moiety significantly influenced their anticonvulsant activity. The compounds were tested using both MES and scPTZ (subcutaneous pentylenetetrazol) seizure models, showing varied levels of efficacy and toxicity profiles .
    • Antimicrobial Screening : In another investigation, a library of benzothiazole derivatives was screened against Mycobacterium tuberculosis and other resistant bacterial strains. The results indicated that certain substitutions on the benzothiazole ring enhanced antimicrobial activity, with some compounds achieving MIC values as low as 100 μg/mL .

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